molecular formula C16H16N2O3S B2638319 2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(3-methylphenyl)amino]ethanol CAS No. 1432436-46-8

2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(3-methylphenyl)amino]ethanol

Cat. No.: B2638319
CAS No.: 1432436-46-8
M. Wt: 316.38
InChI Key: PKKXHLJZNWRNGF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(3-methylphenyl)amino]ethanol typically involves the reaction of 2-mercaptoaniline with acid chlorides . The general reaction can be represented as follows:

C6H4(NH2)SH+RC(O)ClC6H4(NH)SCR+HCl+H2OC_6H_4(NH_2)SH + RC(O)Cl \rightarrow C_6H_4(NH)SCR + HCl + H_2O C6​H4​(NH2​)SH+RC(O)Cl→C6​H4​(NH)SCR+HCl+H2​O

This reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(3-methylphenyl)amino]ethanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides and sulfones, while reduction yields amine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(3-methylphenyl)amino]ethanol involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with various enzymes and proteins, potentially inhibiting their activity . This interaction can lead to various biological effects, including antimicrobial and antiviral activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(3-methylphenyl)amino]ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(N-(1,1-dioxo-1,2-benzothiazol-3-yl)-3-methylanilino)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-12-5-4-6-13(11-12)18(9-10-19)16-14-7-2-3-8-15(14)22(20,21)17-16/h2-8,11,19H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKKXHLJZNWRNGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(CCO)C2=NS(=O)(=O)C3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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